molecular formula C13H18O4S B15089371 2-Hydroxycyclohexyl p-toluenesulfonate

2-Hydroxycyclohexyl p-toluenesulfonate

Cat. No.: B15089371
M. Wt: 270.35 g/mol
InChI Key: BIZMDVFWYSXYEJ-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexyl p-toluenesulfonate is an organic compound with the molecular formula C13H18O4S. It is a derivative of cyclohexane, where a hydroxyl group is attached to one of the carbon atoms, and a p-toluenesulfonate group is attached to another carbon atom. This compound is known for its applications in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxycyclohexyl p-toluenesulfonate can be synthesized through the reaction of 2-hydroxycyclohexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the hydroxyl group of the cyclohexanol and the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexyl p-toluenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted cyclohexyl derivatives.

    Oxidation Reactions: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction Reactions: Cyclohexanol derivatives.

Scientific Research Applications

2-Hydroxycyclohexyl p-toluenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxycyclohexyl p-toluenesulfonate involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in substitution reactions, the p-toluenesulfonate group acts as a leaving group, facilitating the nucleophilic attack by other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxycyclohexyl p-toluenesulfonate is unique due to the presence of both a hydroxyl group and a p-toluenesulfonate group on the cyclohexane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

(2-hydroxycyclohexyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3

InChI Key

BIZMDVFWYSXYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O

Origin of Product

United States

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